Prenyl caffeate

Description

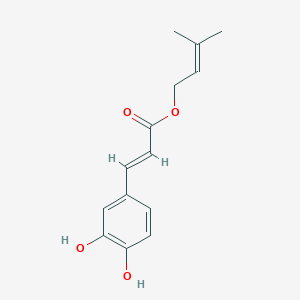

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYOHMFLCXENHR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-61-2, 100884-13-7 | |

| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylallyl caffeic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl cis-caffeate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways

Elucidation of Natural Sources

The primary natural source identified for prenyl caffeate is propolis, a resinous substance collected by honeybees from various plant sources.

Propolis (Bee Glue) from Populus Species (e.g., Populus szechuanica, Populus nigra, Populus cathayana)

Propolis derived from Populus species, commonly known as poplars, is a significant source of this compound. Research has indicated the presence of this compound in propolis originating from specific poplar species such as Populus szechuanica, Populus nigra, and Populus cathayana. nih.gov These poplar species contribute characteristic phenolic compounds to the propolis collected by bees, including caffeates like this compound. researchgate.netmdpi.com Studies comparing the composition of poplar bud extracts and propolis have shown that many compounds found in poplar buds, including phenolic acids and their esters, are also present in propolis, albeit in varying amounts. mdpi.com For instance, Populus nigra bud extracts have been found to contain high amounts of phenolic compounds, which are then reflected in the composition of poplar-type propolis. mdpi.com

Occurrence in Propolis from Diverse Geographical Origins

The chemical composition of propolis is heavily influenced by the local flora available to the bees, leading to variations based on geographical origin. This compound, while notably present in poplar-type propolis from temperate regions like Europe, Asia, and North America, can also be found in propolis from other geographical locations, depending on the plant sources utilized by the bees. researchgate.net For example, propolis from Europe and China is known to contain various flavonoids and phenolic acid esters, including caffeates. tandfonline.com Brazilian propolis, in contrast, is often characterized by prenylated derivatives of p-coumaric acid and diterpenes, although prenylated compounds are a common feature in propolis from different regions, such as the prenylated flavanones found in Pacific propolis. mdpi.comresearchgate.netmdpi.com While the dominant compounds may differ, the presence of this compound or related prenylated phenylpropanoids highlights the diverse biosynthetic capabilities of the plants that serve as propolis sources across the globe. mdpi.com

Biosynthesis of Caffeic Acid and its Ester Derivatives in Plants

The biosynthesis of this compound in plants involves the formation of the caffeic acid moiety and its subsequent esterification with a prenyl group.

Enzymatic Pathways Leading to the Caffeic Acid Moiety

Caffeic acid is a key intermediate in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. mdpi.comresearchgate.net The biosynthesis of caffeic acid typically begins with the amino acid phenylalanine. researchgate.netgoogle.com Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. google.comresearchgate.net Cinnamic acid then undergoes a two-step hydroxylation process. Cinnamate 4-hydroxylase (C4H) catalyzes the hydroxylation of cinnamic acid at the 4-position of the aromatic ring, yielding p-coumaric acid. google.commdpi.com Finally, p-coumarate 3-hydroxylase (C3H) hydroxylates p-coumaric acid at the 3-position, resulting in the formation of caffeic acid. google.commdpi.com These enzymatic steps are crucial for generating the caffeic acid backbone found in this compound and other caffeoyl derivatives. mdpi.comresearchgate.netmdpi.com

Prenylation Mechanisms in Natural Product Synthesis

Prenylation is a common modification in the biosynthesis of various natural products, involving the addition of a prenyl group (a five-carbon isoprenoid unit) to a substrate molecule. nih.govacs.org In the context of this compound, this involves the attachment of a prenyl group to caffeic acid. This process is typically catalyzed by prenyltransferase enzymes. acs.orgresearchgate.net These enzymes facilitate the transfer of an isoprene (B109036) unit, often derived from dimethylallyl diphosphate (B83284) (DMAPP), to a specific position on the acceptor molecule, in this case, caffeic acid. acs.org Prenylation can occur at various positions on natural products, leading to increased structural diversity and often enhancing their biological activities, such as improved membrane affinity. nih.govresearchgate.net The specific prenylation mechanism leading to the ester linkage in this compound involves the esterification of the carboxyl group of caffeic acid with a prenyl alcohol moiety, a reaction likely mediated by specific plant enzymes. While the detailed enzymatic steps specifically for this compound ester formation may vary depending on the plant species, the general principle involves the enzymatic coupling of activated caffeic acid with a prenyl donor.

Advanced Methodologies for Isolation, Identification, and Structural Elucidation

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating prenyl caffeate from the complex mixtures in which it is typically found.

Column chromatography is a widely used technique for the initial isolation and purification of natural products, including this compound. This method separates compounds based on their differential partitioning between a stationary phase (usually silica (B1680970) gel or Sephadex LH-20) and a mobile phase (a solvent or mixture of solvents). nih.govresearchgate.netmedicaljournals.senih.gov

In the isolation of this compound or related prenylated compounds from plant extracts, successive column chromatography over materials like silica gel and Sephadex LH-20 has been employed. nih.govresearchgate.net Elution is typically performed using gradients of solvent mixtures, such as hexane/ethyl acetate (B1210297) or ethyl acetate/methanol (B129727), to selectively elute compounds based on their polarity. nih.gov For instance, a study on Imperata cylindrica utilized repeated silica gel and Sephadex LH-20 column chromatography for the isolation of prenylated flavonoids and C-15 isoprenoid analogues. nih.govresearchgate.net Another example involved the purification of isothis compound using column chromatography on LiChroprep RP-18 with a water/acetonitrile/acetic acid mixture as the mobile phase. medicaljournals.se

Preparative HPLC is a powerful technique used for the purification of compounds on a larger scale after initial separation steps. gilson.com It offers higher resolution compared to traditional column chromatography, allowing for the isolation of highly pure compounds. gilson.com This method separates compounds based on their interaction with a stationary phase under high pressure, with detection typically done by UV or mass spectrometry. medicaljournals.segilson.comdntb.gov.ua

Preparative reverse-phase HPLC is commonly used for the purification of this compound and other phenolic compounds. nih.gov Mobile phases often consist of mixtures of water and organic solvents like methanol or acetonitrile, frequently with the addition of an acid such as formic acid to improve peak shape and separation of phenolic compounds. nih.gov Studies have utilized preparative RP-HPLC with gradients of methanol and water containing 0.1% formic acid to purify prenylated isoflavonoids. nih.gov Preparative HPLC is considered an industry standard for the purification and isolation of compounds from complex mixtures, including natural products. gilson.comjshanbon.com

Column Chromatography

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the identification and structural elucidation of this compound.

LC-MS/MS is a hyphenated technique that combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. researchgate.netbiocrick.comnih.govtjnpr.orgcolab.ws This method is widely used for the identification and quantification of this compound in complex samples like propolis extracts. researchgate.netbiocrick.comnih.govtjnpr.org LC-MS/MS allows for the detection of this compound based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netbiocrick.comnih.govtjnpr.orgphytohub.eu

Studies have employed HPLC-ESI-MS/MS for the rapid and quali-quantitative characterization of the polyphenolic fraction of propolis, including the identification of this compound. researchgate.netbiocrick.comnih.gov The method involves separating compounds by HPLC and then subjecting them to electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to obtain fragmentation data. researchgate.netbiocrick.comnih.gov this compound typically shows a precursor ion related to its molecular weight and characteristic fragment ions resulting from the cleavage of specific bonds. researchgate.netmdpi.com For example, caffeate esters generally produce diagnostic fragment ions at m/z 179 and m/z 135, corresponding to the caffeic acid moiety and its decarboxylated form, respectively. mdpi.com Radical ions at m/z 178, 134, and 161 have also been reported as base peaks for caffeate derivatives. mdpi.com

Data from LC-MS/MS analysis can be used to identify this compound by matching its retention time and mass spectral data (precursor ion and fragment ions) with those of a synthetic standard or with data available in spectral databases. researchgate.netbiocrick.comnih.govtjnpr.org

Precursor ion scanning is a specific MS/MS acquisition mode that selectively detects compounds that produce a common fragment ion. researchgate.netnih.gov This technique is particularly useful for the targeted analysis of a class of compounds, such as caffeic esters. researchgate.netnih.gov By setting the mass spectrometer to scan for a characteristic fragment ion of caffeic esters, such as m/z 179 or 135, researchers can selectively detect and identify various caffeic acid derivatives, including this compound, within a complex mixture. researchgate.netnih.govmdpi.com

Using precursor ion scanning for caffeic esters at m/z 135 has enabled the selective detection and confirmation of the identification of this compound, benzyl (B1604629) caffeate, and phenylethyl caffeate in propolis samples by comparison with synthetic standards. researchgate.netnih.gov This approach significantly improves the characterization of the phenolic fraction of natural products. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements of precursor and fragment ions. nih.govmdpi.comtjnpr.orgub.eduoup.com This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for confirming the molecular formula of this compound and its fragments. nih.govmdpi.comub.edu

LC-HRMS/MS analysis, utilizing instruments like Orbitrap mass spectrometers, is a powerful tool for the in-depth characterization of natural product extracts. mdpi.comub.edu It enables the detection of compounds based on their exact mass, which can help discriminate between compounds with similar nominal masses, such as isomers. ub.edu HRMS data is essential for the confident identification of known compounds and the potential identification of new or unexpected derivatives. nih.govmdpi.comub.edu For example, HRMS analysis has been used to characterize phenolic acids and their esters in propolis, complementing other techniques like NMR. mdpi.com The molecular formula of isolated compounds can be deduced from HRESI-MS data showing pseudomolecular ions with high mass accuracy. nih.govnih.gov

LC-HRMS/MS can also be used in data-dependent acquisition modes to automatically acquire MS/MS spectra of detected ions, providing fragmentation information that aids in structural elucidation. ub.edu This is particularly useful for analyzing complex samples and identifying multiple components in a single run. ub.edu The combination of high chromatographic resolution and accurate mass measurements from HRMS significantly enhances the ability to identify and characterize this compound and other related compounds in complex biological matrices. mdpi.comub.edu

Precursor Ion Scanning for Caffeic Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and types of atoms in a molecule, as well as their connectivity and spatial arrangement. Both ¹H NMR and ¹³C NMR are routinely used in the identification and structural confirmation of natural products.

Studies on this compound have utilized ¹H NMR spectroscopy to confirm its structure. For instance, ¹H NMR spectra of isothis compound have been recorded, with chemical shifts reported in parts per million (ppm) relative to reference standards. medicaljournals.se Coupling constants (J values) are also measured in Hertz (Hz), providing insights into the coupling between adjacent nuclei and helping to determine the stereochemistry and connectivity. medicaljournals.se

Specific ¹H NMR data for isothis compound (at 500 MHz in D₂O) include characteristic signals such as doublets (d) and multiplets (m) corresponding to specific protons within the molecule. medicaljournals.se For example, signals at δ 8.22 (d, J=15.9 Hz) and δ 6.36 (d, J=15.9 Hz) are indicative of the vinylic protons of the caffeate moiety, with the large coupling constant suggesting an (E) configuration of the double bond. medicaljournals.se Aromatic protons typically appear in the range of δ 6-8 ppm, while signals from the prenyl group, such as methyls and methylene (B1212753) groups, are observed at higher field (lower ppm values). medicaljournals.se

NMR data, often combined with Mass Spectrometry (MS), are crucial for unambiguously confirming the structure of isolated this compound by comparing experimental data with known spectral characteristics or by de novo structure determination. medicaljournals.sebiocrick.com

Chemometric Approaches for Compound Analysis

Chemometric approaches involve the application of statistical and mathematical methods to chemical data. These techniques are valuable for analyzing complex datasets obtained from chromatographic and spectroscopic analyses of natural product extracts, allowing for the identification of patterns, classification of samples, and correlation of chemical composition with other properties.

In the context of analyzing this compound, particularly in complex matrices like propolis, chemometrics can be employed to differentiate samples based on their chemical profiles. mdpi.comwits.ac.za For example, Principal Component Analysis (PCA) is a common chemometric method used to reduce the dimensionality of spectroscopic or chromatographic data while retaining most of the variance. wits.ac.za PCA plots can visually display the relationships between different samples based on their chemical composition, showing clustering or separation. wits.ac.za

Studies have used chemometric analysis of LC-MS data to reveal distinct chemical profiles in propolis samples from different geographical origins, with this compound being one of the compounds contributing to these differences. mdpi.comwits.ac.za Orthogonal Projections to Latent Structures (OPLS) models are another chemometric technique that can be used to identify compounds responsible for observed variations or activities. wits.ac.za

While specific detailed data tables solely focused on the chemometric analysis of this compound in isolation were not prominently found, the application of these methods in the analysis of propolis, where this compound is a constituent, demonstrates their utility in handling complex chemical data and identifying key compounds like this compound within those mixtures. mdpi.comwits.ac.za Chemometrics-assisted chromatographic methods, such as HPLC-DAD combined with chemometric analysis, have been used for the simultaneous determination of multiple phenolic compounds, including caffeic acid derivatives, in propolis. tjnpr.org

Synthetic Strategies for Prenyl Caffeate and Its Bioactive Analogs

Chemical Synthesis of Prenyl Caffeate

The chemical synthesis of this compound typically involves forming an ester linkage between caffeic acid and prenyl alcohol. While direct esterification is possible, other strategies, such as those involving Wittig reactions or reactions with activated precursors, can be employed, particularly for synthesizing specific structural isomers or improving yields.

Wittig Reaction-Based Synthesis

The Wittig reaction is a versatile method for the construction of carbon-carbon double bonds and can be applied to the synthesis of α,β-unsaturated esters, including caffeic acid derivatives. This reaction typically involves the reaction of a phosphorus ylide with a carbonyl compound. For caffeic acid esters, this approach often utilizes 3,4-dihydroxybenzaldehyde (B13553) as the carbonyl component and a phosphorus ylide derived from an α-halo ester. researchgate.netnih.gov The reaction can be performed under various conditions, including in aqueous media, which aligns with principles of green chemistry. mdpi.comnih.gov

While general applications of the Wittig reaction for synthesizing caffeic acid esters from 3,4-dihydroxybenzaldehyde and appropriate phosphonium (B103445) salts (derived from α-halo esters) are reported, specific details for the synthesis of this compound using this method are not explicitly detailed in the provided search results. However, the method is recognized as a viable route for constructing the caffeic acid scaffold, which can then be esterified or modified. researchgate.netnih.gov The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, which uses phosphonates, is also employed and can preferentially yield the desired (E)-isomers of α,β-unsaturated esters. mdpi.comnih.gov Studies have shown that the aqueous Wittig reaction can proceed with good yields even with aromatic aldehydes containing unprotected hydroxyl groups, relevant to using 3,4-dihydroxybenzaldehyde. mdpi.com

Esterification with Brominated Prenyl Precursors

Another strategy for synthesizing caffeic acid esters involves the reaction of caffeic acid (or a protected derivative) with a halogenated alkyl precursor in a basic medium. For this compound, this would involve a reaction between caffeic acid and a brominated prenyl compound, such as prenyl bromide. This method relies on nucleophilic displacement of the halide by the carboxylate anion of caffeic acid.

Research indicates that alkyl caffeates can be synthesized by the nucleophilic displacement of a halogen atom from an alkyl halide in a basic medium using caffeic acid as a starting material. nih.govresearchgate.net Specific details regarding the reaction of caffeic acid with brominated prenyl precursors to directly yield this compound are not extensively detailed in the provided snippets. However, the general principle of reacting caffeic acid with halogenated hydrocarbons in the presence of a base has been applied to synthesize other caffeic acid esters like caffeic acid phenethyl ester (CAPE). nih.govmdpi.com This method is described as having mild conditions but can sometimes involve longer reaction times and complex operations. google.com

Synthetic Routes to Related Caffeic Acid Esters and Amides

Beyond this compound, a variety of caffeic acid esters and amides have been synthesized to explore their diverse biological activities. These syntheses often employ established organic chemistry methodologies adapted for the specific structural features of caffeic acid.

Catalytic Esterification Methodologies

Catalytic esterification is a fundamental method for forming ester bonds and is widely applied in the synthesis of caffeic acid esters. This can involve both chemical and enzymatic catalysis.

Direct acid-catalyzed esterification (Fischer esterification) is a common strategy, particularly for esters with short alkyl chains, often utilizing sulfuric acid or p-toluenesulfonic acid as catalysts. nih.gov Modifications using acetyl chloride as an in situ source of HCl catalyst have also been reported. nih.gov

Enzymatic catalysis, particularly using lipases, offers a milder and often more selective approach for esterification. Immobilized lipases, such as Novozym 435, have been successfully employed for the synthesis of caffeic acid esters, including the esterification of caffeic acid with phenethyl alcohol to produce CAPE. nih.govmdpi.com Enzymatic methods can be carried out in organic solvents or even in "one-pot" systems utilizing deep eutectic solvents, demonstrating potential for greener synthesis. mdpi.com Studies have investigated the influence of factors like enzyme type, substrate molar ratio, temperature, and solvent on the yield and efficiency of enzymatic esterification. mdpi.com

Acyl Chloride-Mediated Reactions

The formation of an acyl chloride intermediate is a common strategy for activating carboxylic acids towards reaction with alcohols (to form esters) or amines (to form amides). Di-O-acetyl caffeic acid is often used as a starting material in this approach to protect the sensitive catechol hydroxyl groups during the reaction.

Di-O-acetyl caffeic acid can be converted into its acyl chloride using reagents like thionyl chloride with a catalytic amount of DMF or cold oxalyl chloride in dichloromethane (B109758). nih.govmdpi.com This activated intermediate then readily reacts with the desired alcohol or amine to form the protected ester or amide. nih.govmdpi.com The acetyl protecting groups can subsequently be removed under mild basic or acidic conditions. nih.gov This method is described as having gentle reaction conditions, short reaction times, and high yields, although the acylating agents can be corrosive. google.com It has been successfully applied to the synthesis of various caffeic acid esters and amides. nih.govmdpi.comnih.gov

Malonic Acid Monoester Approach

The malonic acid monoester method is another route for synthesizing caffeic acid esters, particularly CAPE, often starting from 3,4-dihydroxybenzaldehyde. This method typically involves a Knoevenagel condensation reaction. researchgate.netnih.govmdpi.compreprints.org

The process generally involves two main steps: the synthesis of a malonic acid monoester and its subsequent condensation with 3,4-dihydroxybenzaldehyde. The malonic acid monoester can be prepared from malonic acid diesters via saponification with a base like potassium hydroxide (B78521) or from Meldrum's acid and the desired alcohol. researchgate.netnih.gov The malonic acid monoester then undergoes Knoevenagel condensation with 3,4-dihydroxybenzaldehyde in the presence of a base, such as pyridine (B92270) and piperidine, typically at room temperature. researchgate.netnih.gov This method has been used to prepare various caffeic acid esters. researchgate.net While effective, this method can involve multiple reaction steps and potentially more side reactions compared to other methods. mdpi.comgoogle.com Microwave assistance has been explored to reduce reaction times in this approach. preprints.org

One-Pot Synthesis Strategies

One-pot synthesis approaches offer advantages in terms of efficiency and reduced waste compared to multi-step procedures. Several one-pot methods have been explored for the synthesis of caffeic acid esters, including those structurally related to this compound.

One convenient one-pot process involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid mono-esters derived from corresponding alcohols or phenols. This method, which utilizes a Knoevenagel condensation, allows for the preparation of various caffeic acid esters in good yields without the need to isolate the intermediate malonic acid mono-esters. The resulting α,β-unsaturated esters are typically obtained in the trans (E) form, consistent with natural esters. This approach is considered more economical than methods starting from caffeic acid, which can be expensive.

Another one-pot strategy for synthesizing caffeic acid derivatives, including esters, involves the Wittig reaction. This method has been applied to the preparation of novel caffeic acid derivatives from appropriate aromatic aldehydes and ylides. The reaction can be performed in water as an environmentally friendly solvent, adhering to green chemistry principles. This one-step procedure is reported to be rapid and efficient, allowing for the synthesis of various caffeic acid derivatives. For example, a suspension of an appropriate aromatic aldehyde and ylide in water stirred at 90°C for a short period (0.5-4 hours) can yield the (E)-alkene as the major product after workup.

Enzymatic one-pot synthesis in deep eutectic solvents (DES) has also been investigated for preparing caffeic acid esters like caffeic acid phenethyl ester (CAPE), a related caffeate. This biocatalytic approach utilizes lipases in a choline-chloride-based DES system. In some cases, one of the substrates, such as caffeic acid, can function as both a reactant and part of the solvent system, embodying a "2-in-1" concept. This method offers a "green" and non-toxic reaction medium and has shown promising reaction yields for CAPE synthesis.

While direct one-pot synthesis specifically for this compound using these exact methods may not be explicitly detailed in all sources, these strategies for synthesizing caffeic acid esters from readily available precursors like 3,4-dihydroxybenzaldehyde or through reactions like the Wittig or enzymatic esterification in one pot are relevant approaches that could potentially be adapted or have been used for this compound synthesis.

Amidation Reactions for Caffeoyl Amides

Amidation reactions are crucial for synthesizing caffeoyl amides, which are amide derivatives of caffeic acid. These compounds often exhibit significant biological activities.

A common method for synthesizing caffeic acid amides involves the coupling of caffeic acid (or its protected forms) with amines using coupling reagents. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed for this purpose. For instance, caffeic acid amides have been synthesized by reacting ally-protected caffeic acid with corresponding amines, followed by a de-protection step.

A general procedure for preparing cinnamic acid amides, applicable to caffeoyl amides, involves adding EDC and HOBt to a solution of the cinnamic acid derivative in a solvent mixture like N,N-dimethylformamide (DMF) and dichloromethane (CH2Cl2). After stirring, the selected amine and a base such as triethylamine (B128534) (Et3N) are added, and the mixture is stirred overnight.

Another approach involves using acetylated caffeic acid as an intermediate. Caffeic acid can be acetylated with acetic anhydride (B1165640) in basic media to yield di-O-acetyl caffeic acid, which can then be used to prepare amides. For example, di-O-acetyl-caffeic acid N-hydroxysuccinimide ester can be formed and subsequently reacted with an amine to yield the amide, with simultaneous removal of the O-acetyl groups.

Coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-(bis(dimethylamino)methylene)-1H-triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate (HATU) are also utilized in the synthesis of caffeic acid amides. High-purity reagents and specific activating agents are often necessary for efficient coupling reactions in organic solvents.

Research has also explored the synthesis of caffeoyl-peptide derivatives through solid-phase synthesis, where caffeoyl moieties are coupled

Antioxidant Activity and Oxidative Stress Modulation

This compound demonstrates potent antioxidant effects, protecting cells from oxidative stress by neutralizing free radicals smolecule.com. This activity is considered crucial for mitigating cellular damage that contributes to various health conditions smolecule.com.

Free Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds, including this compound, primarily involves their ability to scavenge free radicals through several mechanisms researchgate.netacs.org. These mechanisms typically involve the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS) acs.orgresearchgate.net.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a prominent pathway by which phenolic antioxidants neutralize free radicals researchgate.netacs.org. In this mechanism, the antioxidant molecule directly transfers a hydrogen atom from a hydroxyl group to a free radical, resulting in a more stable product and a less reactive radical species derived from the antioxidant acs.orgresearchgate.net. Theoretical studies, including in silico investigations, have indicated that for this compound and other caffeic acid derivatives, the HAT mechanism is often preferred, particularly in nonpolar or less polar environments researchgate.netcolab.ws. The efficacy of the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic hydroxyl groups; a lower BDE indicates a weaker bond and thus a greater propensity to donate a hydrogen atom acs.org. This compound has been identified as one of the most active antioxidants via the HAT approach when compared to certain other caffeic acid derivatives in theoretical studies researchgate.netcolab.ws.

Sequential Proton Loss Electron Transfer (SPLET) Considerations

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another important pathway for the antioxidant activity of phenolic compounds, particularly in polar solvents like water researchgate.netresearchgate.netcolab.ws. This mechanism involves two steps: first, the phenolic compound loses a proton to form a phenoxide anion, followed by the transfer of an electron from the phenoxide anion to the free radical acs.orgresearchgate.net. While the HAT mechanism is often favored in less polar environments, the SPLET mechanism can be significantly exposed, especially in aqueous solutions researchgate.netcolab.ws. The feasibility of the SPLET mechanism is influenced by parameters such as proton affinity (PA) and electron transfer enthalpies (ETEs) acs.org. Research suggests that the solvent plays a fundamental role in determining which mechanism, HAT or SPLET, is predominant researchgate.netresearchgate.net.

Cellular Antioxidant Defense System Activation

Beyond direct radical scavenging, this compound may also exert antioxidant effects by modulating endogenous cellular antioxidant defense systems smolecule.com. This involves influencing signaling pathways that regulate the expression of protective enzymes and proteins researchgate.netnih.gov.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a key regulator of the cellular response to oxidative stress nih.govmdpi.com. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the increased expression of numerous antioxidant and cytoprotective enzymes nih.govmdpi.comnih.gov. Modulation of the Nrf2 pathway by compounds like this compound can enhance the cell's capacity to counteract oxidative damage researchgate.netmdpi.com. While specific detailed research findings on this compound's direct interaction with the Nrf2 pathway were not extensively detailed in the search results, related caffeic acid derivatives have been shown to modulate this pathway, suggesting a potential mechanism for this compound's indirect antioxidant effects researchgate.netmdpi.com. Activation of the Nrf2 pathway is known to play a pivotal role in controlling the expression of antioxidant genes that exert anti-inflammatory functions and maintain intracellular redox homeostasis nih.gov.

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme Oxygenase-1 (HO-1) is a stress-responsive enzyme that is a major target of the Nrf2 pathway and plays a crucial role in cellular defense against oxidative stress and inflammation nih.govjcpjournal.orghuabio.com. HO-1 catalyzes the degradation of heme, producing biliverdin, carbon monoxide (CO), and free iron jcpjournal.orghuabio.com. Biliverdin and its subsequent metabolite, bilirubin, are potent antioxidants, while CO has anti-inflammatory and cytoprotective properties jcpjournal.org. Induction of HO-1 expression is considered a significant mechanism by which compounds can exert antioxidant and cytoprotective effects nih.govjcpjournal.org. Research on caffeic acid derivatives has indicated their ability to induce HO-1 expression, often mediated through the activation of the Nrf2 pathway researchgate.netnih.gov. This suggests that this compound may also contribute to antioxidant defense by promoting HO-1 production, although specific studies directly linking this compound to HO-1 induction were not prominently found in the search results researchgate.netnih.gov.

Protection against Oxidative Damage in Cellular Models

Research indicates that this compound possesses properties that may be significant in preventing cellular damage by reducing oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to the pathogenesis of various conditions. mdpi.com Studies suggest that this compound can protect cells from damage induced by oxidative stress. For instance, caffeic acid phenethyl ester (CAPE), a related caffeic acid derivative, has been shown to increase intracellular ROS levels by altering cellular oxidative and endoplasmic reticulum (ER) stress responses, triggering autophagy in SH-SY5Y cells researchgate.net. While this specific study focuses on CAPE, it highlights a potential link between caffeic acid derivatives and the modulation of oxidative stress pathways in cellular models. Another study on caffeic acid itself suggests it can exhibit pro-oxidative effects during glycation, leading to elevated oxidative stress in monocytes, macrophages, and vascular endothelial cells under high-glycotoxin conditions. nih.gov This underscores the complexity of caffeic acid derivatives' effects on oxidative stress, which may vary depending on the specific compound and cellular context.

Anti-inflammatory Effects and Signaling Pathway Interventions

This compound and related prenylated polyphenols have demonstrated anti-inflammatory potential in preclinical studies, primarily through their influence on key signaling pathways involved in the inflammatory response. nih.govnih.gov

A significant mechanism underlying the anti-inflammatory effects of prenylated polyphenols, including those structurally related to this compound, involves the inhibition of Nuclear Factor-KappaB (NF-κB) activation. nih.govnih.govselleck.co.jp NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. mdpi.com Studies have shown that these compounds can suppress NF-κB activity. nih.gov This suppression can occur through inhibiting the degradation of inhibitory-κB-alpha (I-κB-alpha) and the subsequent translocation of NF-κB into the nucleus in activated macrophages. nih.gov Caffeic acid phenethyl ester (CAPE), a related compound, is known as a potent and specific inhibitor of NF-κB activation and displays anti-inflammatory activities. selleck.co.jp CAPE has been shown to inhibit NF-κB activation by suppressing the nuclear translocation of the NF-κB p65 subunit and blocking IκBα phosphorylation and degradation. selleck.co.jp These findings suggest that the inhibition of the NF-κB signaling pathway is a key mechanism by which this compound and similar compounds exert their anti-inflammatory effects.

Beyond inhibiting NF-κB activation, this compound and related compounds also suppress the production of various pro-inflammatory mediators.

Excessive nitric oxide (NO) production, primarily synthesized by inducible nitric oxide synthase (iNOS), is involved in inflammatory diseases. nih.govresearchgate.netchemmethod.com Prenylated polyphenols, including those from Broussonetia kazinoki, have been investigated as potential inhibitors of NO overproduction in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov Several of these prenylated polyphenols efficiently suppressed the LPS-induced high level of NO and attenuated the protein and mRNA levels of iNOS. nih.gov Caffeic acid phenethyl ester (CAPE) has also been shown to significantly inhibit NO production and iNOS protein and mRNA expression induced by LPS plus interferon-gamma (IFN-gamma) in macrophage cells. nih.gov CAPE inhibited iNOS promoter activity through the NF-κB sites of the iNOS promoter and directly interfered with the catalytic activity of murine recombinant iNOS enzyme. nih.gov These results indicate that inhibition of iNOS gene expression at the transcriptional level through NF-κB suppression and direct enzyme inhibition contribute to the reduction of NO production. nih.gov

Prostaglandin (B15479496) E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is another key mediator of inflammation, contributing to pain, fever, and swelling. nih.govkrcp-ksn.org Excessive production of PGE2 triggers various biological signals and physiological events that contribute to inflammatory diseases. nih.gov While direct studies on this compound's effect on COX-2 and PGE2 are limited in the provided search results, related prenylated compounds and caffeic acid derivatives have shown inhibitory activity. Some purified prenylated phenolic compounds have been reported to inhibit prostanoid production by COX-1 and COX-2. dntb.gov.ua Propolis, which contains caffeic acid derivatives like CAPE, has been shown to inhibit the synthesis of prostaglandin E2 and inducible cyclooxygenase-2 expression. researchgate.net Synthetic minor prenylated chalcones and flavonoids have also been found to be significantly active in suppressing PGE2 production secreted by LPS-induced mouse macrophage cells. nih.gov One such compound showed a dose-response inhibition of PGE2 production. nih.gov These findings suggest that this compound may also influence the COX-2/PGE2 pathway, similar to other prenylated and caffeic acid-related compounds.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but related compounds like Caffeic acid (CID 689043) and Caffeic acid phenethyl ester (CID 5281755) are available. This compound is an ester of caffeic acid. |

| Caffeic acid | 689043 |

| Caffeic acid phenethyl ester (CAPE) | 5281755 |

| Nitric Oxide (NO) | 145068 |

| Prostaglandin E2 (PGE2) | 5280360 |

| Tumor Necrosis Factor-alpha (TNF-α) | 6846 |

| Interleukin-1 beta (IL-1β) | 5311144 |

| Interleukin-6 (IL-6) | 5459191 |

| Interleukin-8 (IL-8) | 5460509 |

| Inducible Nitric Oxide Synthase (iNOS) | Not applicable (Protein/Enzyme) |

| Cyclooxygenase-2 (COX-2) | Not applicable (Protein/Enzyme) |

| Nuclear Factor-KappaB (NF-κB) | Not applicable (Protein/Transcription Factor Complex) |

This compound is a chemical compound that has garnered attention in preclinical research for its potential biological activities, particularly in the context of oxidative stress and inflammation. Studies utilizing various cellular models have begun to elucidate the molecular mechanisms underlying these effects.

Preclinical Biological Activities and Molecular Mechanisms

Anti-inflammatory Effects and Signaling Pathway Interventions

This compound and related prenylated polyphenols have demonstrated anti-inflammatory potential in preclinical studies, primarily through their influence on key signaling pathways involved in the inflammatory response. nih.govnih.gov

A significant mechanism underlying the anti-inflammatory effects of prenylated polyphenols, including those structurally related to this compound, involves the inhibition of Nuclear Factor-KappaB (NF-κB) activation. nih.govnih.govselleck.co.jp NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. mdpi.com Studies have shown that these compounds can suppress NF-κB activity. nih.gov This suppression can occur through inhibiting the degradation of inhibitory-κB-alpha (I-κB-alpha) and the subsequent translocation of NF-κB into the nucleus in activated macrophages. nih.gov Caffeic acid phenethyl ester (CAPE), a related compound, is known as a potent and specific inhibitor of NF-κB activation and displays anti-inflammatory activities. selleck.co.jp CAPE has been shown to inhibit NF-κB activation by suppressing the nuclear translocation of the NF-κB p65 subunit and blocking IκBα phosphorylation and degradation. selleck.co.jp These findings suggest that the inhibition of the NF-κB signaling pathway is a key mechanism by which this compound and similar compounds exert their anti-inflammatory effects.

Beyond inhibiting NF-κB activation, this compound and related compounds also suppress the production of various pro-inflammatory mediators.

Excessive nitric oxide (NO) production, primarily synthesized by inducible nitric oxide synthase (iNOS), is involved in inflammatory diseases. nih.govresearchgate.netchemmethod.com Prenylated polyphenols, including those from Broussonetia kazinoki, have been investigated as potential inhibitors of NO overproduction in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov Several of these prenylated polyphenols efficiently suppressed the LPS-induced high level of NO and attenuated the protein and mRNA levels of iNOS. nih.gov Caffeic acid phenethyl ester (CAPE) has also been shown to significantly inhibit NO production and iNOS protein and mRNA expression induced by LPS plus interferon-gamma (IFN-gamma) in macrophage cells. nih.gov CAPE inhibited iNOS promoter activity through the NF-κB sites of the iNOS promoter and directly interfered with the catalytic activity of murine recombinant iNOS enzyme. nih.gov These results indicate that inhibition of iNOS gene expression at the transcriptional level through NF-κB suppression and direct enzyme inhibition contribute to the reduction of NO production. nih.gov

Prostaglandin (B15479496) E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is another key mediator of inflammation, contributing to pain, fever, and swelling. nih.govkrcp-ksn.org Excessive production of PGE2 triggers various biological signals and physiological events that contribute to inflammatory diseases. nih.gov While direct studies on this compound's effect on COX-2 and PGE2 are limited in the provided search results, related prenylated compounds and caffeic acid derivatives have shown inhibitory activity. Some purified prenylated phenolic compounds have been reported to inhibit prostanoid production by COX-1 and COX-2. dntb.gov.ua Propolis, which contains caffeic acid derivatives like CAPE, has been shown to inhibit the synthesis of prostaglandin E2 and inducible cyclooxygenase-2 expression. researchgate.net Synthetic minor prenylated chalcones and flavonoids have also been found to be significantly active in suppressing PGE2 production secreted by LPS-induced mouse macrophage cells. nih.gov One such compound showed a dose-response inhibition of PGE2 production. nih.gov These findings suggest that this compound may also influence the COX-2/PGE2 pathway, similar to other prenylated and caffeic acid-related compounds.

Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2) Inhibition

| Fungal Species | MIC80 (µg/mL) |

|---|---|

| Candida glabrata | 16 |

| Candida albicans | 62 |

Anticancer and Antiproliferative Mechanisms (In Vitro Models)Research using in vitro models has explored the potential anticancer and antiproliferative effects of this compound and extracts containing this compoundusask.caontosight.aiejbiotechnology.infobenchchem.comcari.bescribd.comnih.govnahrainuniv.edu.iq. These studies suggest that this compound may play a role in inhibiting the growth and proliferation of cancer cells.

Induction of Autophagy and Cell Cycle Arrest

While studies on the induction of autophagy and cell cycle arrest by isolated this compound are limited within the scope of the provided search results, related research on natural extracts containing this compound offers some context. For instance, cell cycle arrest has been observed in studies involving other compounds found in propolis, such as apigenin, which was shown to induce cell cycle arrest through mechanisms involving the down-regulation of cyclins (D1, D2, and E) and inhibition of CDKs 2, 4, and 6, alongside the up-regulation of p21 and p27 nahrainuniv.edu.iq. Autophagy is a cellular process involved in degradation and recycling, and its modulation is a target in various disease states. While the provided information mentions autophagy in a general context and in relation to other compounds like LC3b, direct evidence detailing the specific role and mechanism of this compound in inducing autophagy was not found in the search results unideb.humdpi.com.

Enzyme Inhibition Kinetics and Specificity Studies

Studies have indicated that this compound, often as a component of complex natural mixtures, possesses enzyme inhibitory activities, particularly concerning enzymes involved in carbohydrate metabolism. While detailed kinetic and specificity studies on isolated this compound are not extensively detailed in the provided snippets, its presence in inhibitory extracts suggests its contribution to these effects.

Carbohydrate Metabolism Enzyme Inhibition

Enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, are targets for managing conditions like type 2 diabetes by controlling postprandial blood glucose levels. Inhibition of these enzymes slows down the digestion and absorption of carbohydrates.

This compound is found in natural extracts, such as those from Salvia eriophora and propolis, which have demonstrated α-amylase inhibitory activity researchgate.netnih.govbiointerfaceresearch.comresearchgate.net. While the search results confirm the presence of this compound in these extracts and the extracts' inhibitory effects on α-amylase, specific kinetic parameters (e.g., Km, Vmax, Ki) detailing the inhibition by isolated this compound were not provided. However, as a caffeic acid derivative, this compound is structurally related to compounds known to inhibit α-amylase, suggesting its potential role in the observed inhibitory activity of the extracts it is found in.

Similar to α-amylase, α-glucosidase is another key enzyme in carbohydrate digestion. Natural extracts containing this compound, including those from Salvia eriophora and propolis, have shown inhibitory effects against α-glucosidase researchgate.netnih.govbiointerfaceresearch.comresearchgate.net. Research, including in silico and in vitro studies on Bauhinia pulla extract, which contains this compound, supports its potential as an α-glucosidase inhibitor. Although detailed kinetic studies on isolated this compound were not available in the provided snippets, its presence in extracts with confirmed α-glucosidase inhibitory activity and its structural characteristics as a caffeic acid derivative contribute to the understanding of its potential in this regard.

Here is a summary of some findings related to enzyme inhibition by extracts containing this compound:

| Source Extract | Enzyme Inhibited | Observed Activity / Notes |

| Salvia eriophora | α-Amylase | Extracts showed inhibition researchgate.netnih.gov. |

| Salvia eriophora | α-Glucosidase | Extracts showed inhibition researchgate.netnih.gov. |

| Propolis | α-Amylase | Extracts showed inhibition biointerfaceresearch.comresearchgate.net. |

| Propolis | α-Glucosidase | Extracts showed inhibition biointerfaceresearch.comresearchgate.net. |

| Bauhinia pulla | α-Glucosidase | This compound present; extract showed inhibition. |

α-Amylase Inhibition

Oxidoreductase Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated XO activity is associated with various pathological conditions, including hyperuricemia and oxidative stress nih.govbrieflands.comcabidigitallibrary.orgnih.gov. Caffeic acid derivatives are known to possess antioxidant properties researchgate.net. While xanthine oxidase inhibitors are a subject of research for conditions like gout and associated disorders nih.govbrieflands.com, specific preclinical data detailing the inhibitory activity of this compound against xanthine oxidase was not prominently available in the analyzed search results. Studies on other natural phenolic compounds and flavonoids have demonstrated xanthine oxidase inhibitory activity brieflands.com.

Protease Inhibition (e.g., Human Neutrophil Elastase, Trypanosome Cysteine Protease)

Proteases play crucial roles in numerous biological processes, and their dysregulation is linked to various diseases. Research into the protease inhibitory activity of caffeic acid esters includes investigations into their effects on enzymes such as human neutrophil elastase and trypanosome cysteine proteases nih.govmdpi.comsld.cuopnme.comnih.gov.

One study investigated the activity of isopentyl caffeate, a caffeic acid ester structurally related to this compound, against Trypanosoma brucei and its major lysosomal cathepsin L-like cysteine protease, TbCATL nih.gov. Isopentyl caffeate demonstrated antitrypanosomal activity against bloodstream forms of T. brucei nih.gov. The compound also inhibited the activity of purified TbCATL, albeit with a higher IC50 value compared to its growth inhibition value nih.gov. The study suggested that the antitrypanosomal activity of isopentyl caffeate might not be solely attributed to the inhibition of TbCATL and indicated a non-competitive mode of inhibition for this enzyme nih.gov.

| Compound | Target Enzyme | Activity Metric | Value (µg/ml) | Citation |

| Isopentyl caffeate | Trypanosoma brucei (growth) | GI50 | 0.31 | nih.gov |

| Isopentyl caffeate | Purified TbCATL | IC50 | 8.5 | nih.gov |

While human neutrophil elastase is another important protease targeted in various inflammatory and fibrotic diseases mdpi.comopnme.com, specific preclinical data on the inhibitory activity of this compound against human neutrophil elastase was not found in the provided search results.

Cholinesterase (AChE, BChE) Inhibition

Angiotensin Converting Enzyme (ACE) Inhibition

Angiotensin Converting Enzyme (ACE) is a crucial component of the renin-angiotensin system, playing a significant role in blood pressure regulation stereoelectronics.orgnih.gov. Inhibition of ACE is a established approach for treating hypertension and related cardiovascular conditions stereoelectronics.orgnih.gov. Some derivatives of caffeic acid have demonstrated strong ACE inhibitory activity in preclinical investigations frontiersin.org. While the potential for this compound to inhibit ACE exists given its structural relationship to other active caffeic acid esters, specific preclinical data quantifying the ACE inhibitory activity of this compound was not found in the provided search results.

Neuroprotective Properties

Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of various neurodegenerative diseases mdpi.comuab.edufrontiersin.orgfrontiersin.org. Preclinical research has explored the neuroprotective potential of natural compounds, including caffeic acid and its derivatives, through mechanisms involving the attenuation of neuroinflammation and protection against oxidative damage frontiersin.orgmdpi.combioline.org.brresearchgate.netnih.govnih.gov.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is implicated in the progression of neurodegenerative disorders uab.edufrontiersin.orgfrontiersin.org. Caffeic acid and certain derivatives, such as caffeic acid phenethyl ester (CAPE), have been shown to possess anti-inflammatory properties and can attenuate neuroinflammatory responses in preclinical models frontiersin.orgmdpi.comfrontiersin.orgbioline.org.brnih.gov. Studies have indicated that caffeic acid can reduce inflammatory markers in the brain and serum and attenuate lipopolysaccharide (LPS)-induced neuroinflammation in mice nih.gov. While these findings suggest a potential for this compound to also exert anti-neuroinflammatory effects as a caffeic acid derivative, specific preclinical studies directly investigating the attenuation of neuroinflammation by this compound were not detailed in the analyzed search results.

Protection against Oxidative Stress-Induced Neurotoxicity

Oxidative stress, resulting from an imbalance between reactive oxygen species production and antioxidant defenses, can lead to neuronal damage and contribute to neurotoxicity bioline.org.brresearchgate.netnih.gov. Caffeic acid and its derivatives are recognized for their antioxidant activities researchgate.netfrontiersin.orgmdpi.combioline.org.brnih.gov. Preclinical studies on some caffeic acid esters have demonstrated protective effects against oxidative stress-induced neuronal cell death frontiersin.orgmdpi.comresearchgate.netnih.gov. For instance, octyl caffeate (OAC), another caffeic acid ester, was shown to protect human neuroblastoma SH-SY5Y cells against toxicity induced by the neurotoxin 6-hydroxydopamine (6-OHDA) researchgate.net. This protection was associated with the induction of oxidized protein-mediated endoplasmic reticulum stress and autophagy researchgate.net. Caffeic acid itself has also shown antioxidant effects in the brain nih.gov. While these findings highlight the potential of caffeic acid esters to protect against oxidative stress-induced neurotoxicity, specific preclinical data directly demonstrating this protective effect for this compound was not explicitly found in the analyzed search results.

Immunomodulatory Effects

This compound has been reported to possess immunomodulatory properties. mdpi.comnih.gov The immunomodulatory effects of caffeic acid derivatives, including this compound, have been noted in various studies. nih.govbiointerfaceresearch.com These effects contribute to the broader pharmacological profile of this compound. biointerfaceresearch.com

Influence on Phagocyte Activity and Chemotaxis

The influence of this compound on phagocyte activity and chemotaxis has been investigated. Phagocytosis is a crucial process in the immune response involving the engulfment of pathogens and cellular debris by phagocytes. libretexts.orgfrontiersin.org Chemotaxis is the directional movement of cells, including phagocytes, towards chemical attractants, which is essential for their recruitment to sites of infection or inflammation. libretexts.orgfrontiersin.org

Regulation of T-cell Proliferation

The regulation of T-cell proliferation is another aspect of the immunomodulatory effects that may be influenced by this compound. T-cells are critical components of the adaptive immune system, and their proliferation is essential for mounting an effective immune response. Studies involving prenylated xanthones have also screened for effects on T-cell proliferation. researchgate.net While direct data on this compound's impact on T-cell proliferation was not found in the search results, the inclusion in the outline points to this as a potential area of biological activity.

Biological Interactions and Allergenicity Mechanisms

This compound is known as a potential contact allergen, particularly in propolis. cari.be The mechanisms underlying its allergenicity involve biological interactions, including oxidative activation and adduct formation with biological molecules. medicaljournals.senih.govresearchgate.net

Oxidative Activation and Quinone Formation

A key step in the biological interactions and allergenicity of this compound involves its oxidative activation and the formation of quinone species. medicaljournals.senih.govresearchgate.net this compound, being a catechol derivative, is prone to oxidation. acs.org This oxidation can be catalyzed by enzymes such as tyrosinase, which is present in the epidermis. medicaljournals.se The oxidation of the catechol moiety leads to the formation of a reactive ortho-quinone. medicaljournals.seacs.org This quinone is an electrophilic species that can then interact with nucleophilic groups in biological molecules. medicaljournals.seresearchgate.netacs.org The formation of this quinone is considered a crucial step in this compound acting as a pro-hapten, requiring activation to become reactive towards proteins. medicaljournals.seresearchgate.netacs.org

Adduct Formation with Thiols (e.g., Cysteine, Glutathione)

The reactive quinone formed from the oxidative activation of this compound can undergo adduct formation with thiol-containing molecules, such as cysteine and glutathione (B108866). medicaljournals.senih.govacs.org These thiols serve as model substances for nucleophilic groups found in proteins. medicaljournals.senih.gov Studies have shown that cysteine and glutathione add rapidly to the oxidized this compound (the quinone). medicaljournals.se The addition predominantly occurs at the C-2 position of the aromatic ring of the caffeate quinone. medicaljournals.se

The structures of the thiol adducts formed with cysteine and glutathione have been determined by spectroscopic methods, such as MS and NMR. medicaljournals.se For example, 2-S-cysteinyl-isothis compound and 2-S-glutathionyl-isothis compound have been identified as main products when oxidized isothis compound reacts with cysteine and glutathione, respectively. medicaljournals.senih.gov This adduct formation with proteins is hypothesized to be a mechanism by which this compound forms a complete antigen, triggering an allergic response. medicaljournals.senih.gov

The non-oxidized this compound did not react with cysteine or glutathione at a measurable rate, highlighting the importance of the oxidative activation step for adduct formation with thiols. medicaljournals.se

The reactions of isothis compound with glutathione and cysteine, after oxidation to the corresponding quinone, served as model substances to study interactions with plausible functional groups of proteins. medicaljournals.senih.govbiocrick.com The structure of the thiol adducts was determined by spectroscopic methods, confirming that addition occurred at C-2. medicaljournals.sebiocrick.com These findings support the hypothesis that catecholic haptens like this compound act as pro-haptens, forming a complete antigen after oxidation to the caffeate quinone and subsequent addition to nucleophilic groups of proteins. medicaljournals.sebiocrick.com

Data on Thiol Adduct Formation:

Studies have confirmed the formation of adducts between oxidized isothis compound and thiols like cysteine and glutathione. medicaljournals.se These adducts are formed predominantly at the C-2 position of the caffeate quinone. medicaljournals.se

| Reactant 1 | Reactant 2 (Oxidized) | Main Product | Addition Site | Detection Method |

| Cysteine | This compound quinone | 2-S-cysteinyl-isothis compound | C-2 | MS, NMR |

| Glutathione | This compound quinone | 2-S-glutathionyl-isothis compound | C-2 | MS, NMR |

This table summarizes the key findings regarding the adduct formation between oxidized this compound and model thiols.

Enzymatic Oxidation by Tyrosinase

This compound, a compound found in propolis, undergoes enzymatic oxidation catalyzed by tyrosinase. This reaction is significant as it can lead to the formation of reactive intermediates. Studies investigating the chemical reactivity of isothis compound (a synonym for this compound) have shown that its catecholic structure is readily oxidized by mushroom tyrosinase under mild conditions. medicaljournals.se Tyrosinase, a copper-containing enzyme, is involved in the oxidation of monophenols and o-diphenols to o-quinones. mdpi.combiomedpharmajournal.orgenvirobiotechjournals.compepolska.pl This enzymatic activity is a key step in processes like melanogenesis in mammals and browning in plants. mdpi.combiomedpharmajournal.orgmdpi.comnih.govnih.govoamjms.euencyclopedia.pubsemanticscholar.org

The oxidation of this compound by tyrosinase results in the formation of an ortho-quinone derivative. medicaljournals.se This ortho-quinone is a highly reactive electrophilic compound. medicaljournals.se Research has demonstrated that this reactive intermediate can undergo rapid reactions with nucleophiles, such as thiols like glutathione and cysteine. medicaljournals.se These thiols serve as models for nucleophilic proteins. medicaljournals.se The addition of these thiols to the isothis compound quinone primarily occurs at the 2-position. medicaljournals.se

Experiments involving the oxidation of isothis compound by tyrosinase in the presence of glutathione or cysteine have identified the resulting adducts. medicaljournals.se Using HPLC analysis, 2-S-cysteinyl-isothis compound and 2-S-glutathionyl-isothis compound were identified as the main products. medicaljournals.se The non-oxidized form of isothis compound did not react with cysteine or glutathione at a measurable rate, highlighting the necessity of the tyrosinase-catalyzed oxidation for this reaction to occur. medicaljournals.se

The electron distribution in the isothis compound quinone, influenced by the unsaturated conjugated ester in its side-chain, may facilitate nucleophilic attack at the 2-position. medicaljournals.se These findings suggest that isothis compound acts as a pro-hapten, which can be enzymatically oxidized in cells, such as those in the skin, to a reactive intermediate capable of reacting with nucleophiles. medicaljournals.se

While mushroom tyrosinase is often used in in vitro studies and is known to be less specific than human tyrosinase, its activity on this compound provides insights into the potential metabolic fate and reactivity of this compound in biological systems. medicaljournals.se Glutathione, being a major intracellular low-molecular thiol, is a relevant nucleophile in this context. medicaljournals.se

The enzymatic oxidation of catechols by tyrosinase involves a catalytic cycle where the substrate binds to the enzyme's active site, which contains copper ions. mdpi.com This interaction leads to the release of an oxygen atom and the formation of the corresponding ortho-quinone. mdpi.com The o-diphenolic structure of compounds like caffeic acid and its derivatives, including this compound, is crucial for interacting with the tyrosinase enzyme's binding site. researchgate.net

The following table summarizes the products identified after the enzymatic oxidation of isothis compound by tyrosinase in the presence of specific thiols:

| Reaction Conditions | Main Products Identified |

|---|---|

| Isothis compound + Tyrosinase + Glutathione | 2-S-glutathionyl-isothis compound |

| Isothis compound + Tyrosinase + Cysteine | 2-S-cysteinyl-isothis compound |

| Non-oxidized isothis compound + Glutathione/Cysteine | No measurable reaction |

Chromatographic analysis, such as HPLC, has been used to differentiate between the starting material and the reaction products based on their retention times or capacity factors. medicaljournals.se For instance, isothis compound showed a retention time of 12 minutes (k' = 4.2), while the adducts 2-S-cysteinyl-isothis compound and 2-S-glutathionyl-isothis compound showed capacity factors of 2.5 and 1.9, respectively, using the same chromatographic system. medicaljournals.se

| Compound | Retention Time (min) / Capacity Factor (k') |

|---|---|

| Isothis compound | 12 min (k' = 4.2) |

| 2-S-cysteinyl-isothis compound | k' = 2.5 |

| 2-S-glutathionyl-isothis compound | k' = 1.9 |

Structure Activity Relationship Sar and Mechanistic Insights

Influence of the Prenyl Moiety on Biological Efficacy

The prenyl group, a lipophilic isoprenoid chain, plays a significant role in the biological efficacy of prenyl caffeate and other prenylated phenolic compounds. The addition of a prenyl moiety can enhance the lipophilicity of the compound, which may lead to increased affinity for and interaction with cell membranes. nih.gov This increased lipophilicity can facilitate cellular uptake and targeting, potentially leading to enhanced intracellular activity. mdpi.com Studies on prenylated flavonoids, for example, have shown that the prenyl moiety can increase antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities compared to their non-prenylated counterparts. nih.govresearchgate.net While the exact mechanisms are still under investigation, the prenyl group's influence on membrane interactions and cellular localization is considered a key factor in modulating the biological effects of this compound. nih.gov Some research suggests that the flexibility of the free prenyl moiety, as opposed to cyclized forms, may contribute to enhanced bioactivity.

Impact of Caffeic Acid Backbone Modifications

Modifications to the caffeic acid backbone significantly impact the biological activities of its derivatives, including this compound.

Comparison with Parent Caffeic Acid and Other Esters (e.g., Methyl Caffeate, Caffeic Acid Phenethyl Ester (CAPE))

Comparing the activity of this compound to parent caffeic acid and other caffeic acid esters like methyl caffeate and caffeic acid phenethyl ester (CAPE) provides insights into the role of the esterifying group. Caffeic acid itself possesses various biological activities, including antioxidant properties. scribd.comnih.gov However, esterification can significantly alter and often enhance these activities. For instance, CAPE, a well-studied ester of caffeic acid, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. mdpi.comnih.govrjpbr.com

Research indicates that the nature of the ester group influences the potency and spectrum of activity. For example, in studies comparing the antioxidant activity of caffeic acid derivatives, this compound, methyl caffeate, and CAPE were found to be among the most active antioxidants via the hydrogen atom transfer (HAT) mechanism. researchgate.net Methyl caffeate has also shown neuroprotective, anticancer, antioxidant, and anti-inflammatory effects, sometimes demonstrating better effects than free caffeic acid. researchgate.net The phenethyl moiety of CAPE has been shown to be required for effective inhibition of 5-lipoxygenase (5-LO) and leukotriene biosynthesis. researchgate.net These comparisons highlight that the specific alcohol moiety esterified to caffeic acid plays a crucial role in determining the resulting compound's biological profile.

Role of Hydroxyl Group Positions and Substitution Patterns

The hydroxyl groups on the phenyl ring of the caffeic acid backbone are critical for many of its biological activities, particularly its antioxidant properties. Caffeic acid has hydroxyl groups at the 3 and 4 positions (a catechol moiety). nih.gov The presence and position of these hydroxyl groups, as well as any substitutions, significantly influence the activity of caffeic acid derivatives.

Studies on caffeic acid derivatives have shown that phenolic hydroxyl groups are often essential for activities such as lipid-lowering effects. rsc.org While the amount and position of phenolic hydroxyl groups may not always have a considerable effect on certain activities like lipid-lowering, their presence is generally vital. rsc.org For example, replacing the 3,4-phenolic hydroxyl groups can abolish lipid-lowering effects. rsc.org The ortho position of the phenolic ring has been observed to profitably influence antioxidant activity in analyzed compounds. researchgate.net In the context of antibacterial activity, the presence of hydroxyl groups at positions 3 and 4 of the benzene (B151609) ring is considered beneficial. researchgate.net Modifications or blockage of these hydroxyl groups, such as through ketal substitution, can lead to weaker potency in certain activities like regulating lipid accumulation. rsc.orgmdpi.com

Effect of Ester and Amide Linkages on Activity and Stability

The type of linkage connecting the caffeic acid moiety to the other part of the molecule, specifically ester versus amide linkages, impacts both activity and stability. Caffeic acid esters, like this compound and CAPE, contain an ester bond. Caffeic acid amides, such as caffeic acid phenethyl amide (CAPA), contain an amide bond.

Amide linkages are generally more stable to hydrolysis than ester linkages, particularly in acidic pH and in the presence of esterase enzymes. mdpi.comnih.govacs.org This increased metabolic stability of amides can potentially lead to improved bioavailability. nih.gov However, the change from an ester to an amide linkage can also alter biological activity. For instance, while CAPE is known for its wide range of activities, the corresponding amide, CAPA, has shown improved metabolic stability but sometimes limited or different anticancer activity compared to CAPE. mdpi.comresearchgate.net In some cases, the biological activity of CAPA mirrors that of CAPE, such as in cytoprotective activity against oxidative insult. mdpi.com The reactivity of amides can be related to their "amidicity," a measure of the stabilization of the amide group through conjugation. mdpi.com

Studies comparing ester and amide derivatives have shown that amides are generally more stable in plasma than their ester counterparts. acs.org This difference in stability can be more pronounced for compounds with smaller, less sterically hindered groups. acs.org The substitution of an amide for an ester can also influence permeability and lipophilicity, which in turn affect biological activity. acs.org While amide derivatives of caffeic acid have been synthesized with a focus on their stability and various activities like anti-inflammatory and analgesic effects, the specific biological outcomes are dependent on the attached group and the nature of the linkage. mdpi.com

Stereochemical Considerations and Isomeric Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly influence the biological activity of compounds. Caffeic acid itself can exist in cis and trans isomeric forms, with the trans isomer being more common. nih.gov The presence of a double bond in the linker portion of caffeic acid derivatives allows for the possibility of E and Z isomers (formerly trans and cis, respectively). This compound is typically found as the (E)-isomer. nih.gov

While specific detailed information on the stereochemical considerations and isomeric activity solely for this compound is limited in the search results, studies on other natural products with similar structural features, such as homoisoflavonoids and prenylated chromenes, demonstrate that stereochemistry can indeed impact biological activity. For example, different trypanocidal activity has been observed for the enantiomers of a prenylated chromene. researchgate.net The E and Z isomers of homoisoflavonoids have shown distinct chemical shifts in NMR, indicating structural differences that could translate to different biological interactions. researchgate.net Theoretical studies on caffeic acid derivatives have also suggested that the activity of trans and cis isomers can be related to different antioxidant mechanisms. researchgate.net This suggests that the stereochemistry around the double bond in the caffeic acid backbone of this compound could potentially influence its biological effects.

Future Research Directions and Translational Perspectives

Advanced Studies on Specific Molecular Targets and Signaling Networks

Understanding the precise molecular targets and the intricate signaling networks modulated by prenyl caffeate is a critical area for future investigation. Research on related phenolic compounds, such as caffeic acid phenethyl ester (CAPE) and prenylated flavonoids, provides insights into potential avenues. These compounds have been shown to influence various signaling pathways involved in processes like inflammation, cell proliferation, and apoptosis, including pathways such as NF-κB, MAPK (ERK1/2, p38, JNK), PI3K/Akt/mTOR, STAT, and Wnt/β-catenin mdpi.comresearchgate.netmdpi.com. Given the structural similarities and reported anti-inflammatory and antioxidant activities of this compound, it is plausible that it interacts with similar or overlapping pathways. Future studies should employ advanced biochemical and cell biology techniques to identify the specific proteins and enzymes that this compound directly interacts with and to map the downstream signaling cascades affected by these interactions. This could involve techniques such as pull-down assays, reporter gene assays, Western blotting to assess protein phosphorylation levels, and gene expression analysis to understand transcriptional changes. Elucidating these specific molecular targets and signaling networks will provide a fundamental understanding of how this compound exerts its biological effects and help identify the most promising therapeutic areas for its application.

Investigation of Combinatorial Effects with Other Phytochemicals or Therapeutic Agents